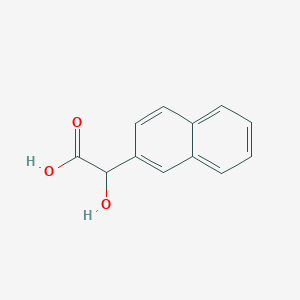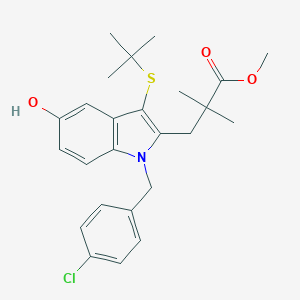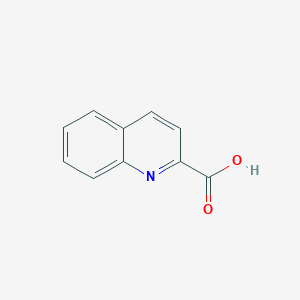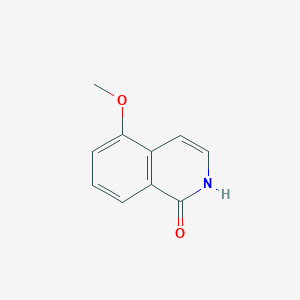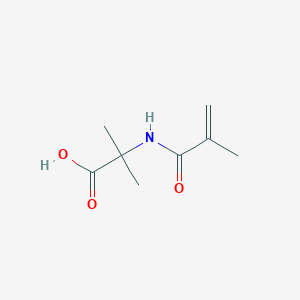![molecular formula C12H18O4 B175813 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL CAS No. 17977-39-8](/img/structure/B175813.png)
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) Pharmaceuticals Division. Since then, it has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 acts as a selective competitive antagonist of β2-adrenergic receptors. It binds to the receptor site and prevents the binding of endogenous ligands such as adrenaline and noradrenaline. This results in the inhibition of downstream signaling pathways, leading to a decrease in the physiological effects of β2-adrenergic receptor activation.
Effets Biochimiques Et Physiologiques
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease airway smooth muscle tone, reduce heart rate and blood pressure, and increase insulin secretion. It has also been shown to decrease lipolysis and increase glucose uptake in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has several advantages as a research tool. It is highly selective for β2-adrenergic receptors and has minimal activity on other receptor subtypes. It is also relatively stable and can be easily synthesized in large quantities. However, it has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551. One area of interest is its potential as a therapeutic agent for the treatment of asthma and other respiratory diseases. Another area of interest is its potential as a tool for investigating the role of β2-adrenergic receptors in metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies could be conducted to optimize the pharmacokinetic properties of 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 and to develop more potent and selective β2-adrenergic receptor antagonists.
Méthodes De Synthèse
The synthesis of 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 involves a multi-step process. The first step is the reaction of 3-(2-hydroxypropoxy)phenol with epichlorohydrin to form 1-chloro-3-(2-hydroxypropoxy)benzene. This is followed by the reaction of the chloro compound with 2-(2-hydroxypropyl)amine to yield 1-[3-(2-hydroxypropoxy)phenoxy]propan-2-amine. The final step involves the reaction of the amine with isopropanol to form the desired product, 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551.
Applications De Recherche Scientifique
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has been extensively studied for its potential applications in various fields of research. It has been used as a pharmacological tool to investigate the role of β2-adrenergic receptors in various physiological processes. It has also been used in studies related to asthma, cardiovascular diseases, and obesity.
Propriétés
Numéro CAS |
17977-39-8 |
|---|---|
Nom du produit |
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL |
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-[3-(2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-9(13)7-15-11-4-3-5-12(6-11)16-8-10(2)14/h3-6,9-10,13-14H,7-8H2,1-2H3 |
Clé InChI |
RVEZNIXHGFAPNQ-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC(=CC=C1)OCC(C)O)O |
SMILES canonique |
CC(COC1=CC(=CC=C1)OCC(C)O)O |
Synonymes |
1,3-Phenylenebis(2-hydroxypropyl) ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



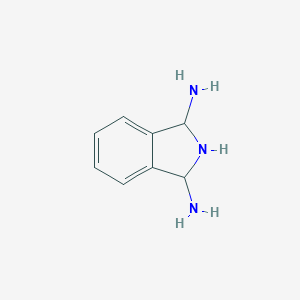
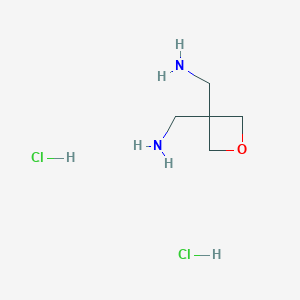
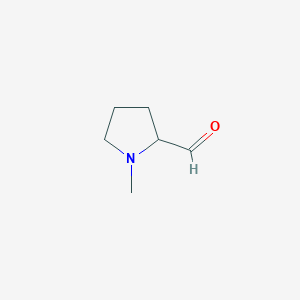
![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)
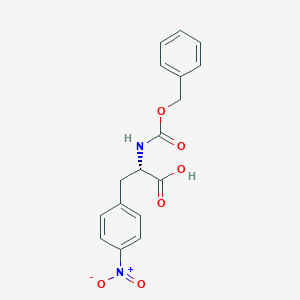
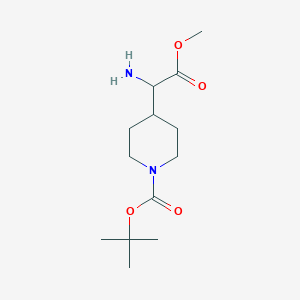
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)
